2-Methoxy-4-(trifluoromethyl)aniline

Description

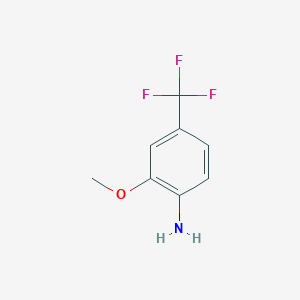

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKZYZZCYQWRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409033 | |

| Record name | 2-methoxy-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158727-56-1 | |

| Record name | 2-methoxy-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158727-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-4-(trifluoromethyl)aniline chemical properties

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the compound's core chemical and physical properties, molecular structure, and spectroscopic characteristics. A detailed discussion on its chemical reactivity is presented, grounded in the electronic interplay of its methoxy, amine, and trifluoromethyl functional groups. Furthermore, this guide outlines a representative synthetic protocol, explores its critical applications as a building block in drug discovery, and provides essential safety and handling information. The content is structured to deliver both foundational knowledge and practical insights for scientists and drug development professionals.

Compound Identification and Core Properties

This compound is a substituted aniline that serves as a valuable intermediate in the synthesis of complex organic molecules. Its identity and fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 158727-56-1 | [1][2] |

| Molecular Formula | C₈H₈F₃NO | [1][3] |

| Molecular Weight | 191.15 g/mol | [1][3] |

| Physical Form | Liquid | |

| InChIKey | LWKZYZZCYQWRTJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(F)(F)F)N | [1] |

| Lipophilicity (XLogP3) | 2.3 | [1] |

| Purity | Typically supplied at ≥97% or ≥98% | [4] |

Molecular Structure and Spectroscopic Profile

The unique functionality of this compound arises directly from its molecular architecture, which features an aniline scaffold substituted with three distinct functional groups.

Caption: Molecular structure of this compound.

Spectroscopic Verification

Structural confirmation of this compound relies on standard spectroscopic techniques. While actual spectra are dependent on acquisition conditions, the expected characteristics are as follows:

-

¹H NMR: The spectrum should feature distinct signals corresponding to the amine (-NH₂) protons, three aromatic protons on the benzene ring with characteristic splitting patterns, and a singlet for the three methoxy (-OCH₃) protons.

-

¹³C NMR: The spectrum will show eight distinct carbon signals: six for the aromatic ring (two of which are substituted), one for the methoxy carbon, and one for the trifluoromethyl carbon, which will likely appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A strong singlet is expected, corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z ≈ 191.15, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and methyl groups, C-O stretching for the ether linkage, and strong C-F stretching bands characteristic of the trifluoromethyl group.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electronic interplay of its three key functional groups.

-

Amine (-NH₂) and Methoxy (-OCH₃) Groups: Both are electron-donating groups that activate the aromatic ring towards electrophilic aromatic substitution. They act as ortho, para-directors, increasing the electron density at positions C3, C5, and C6.

-

Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group due to the high electronegativity of fluorine.[5][6] It deactivates the aromatic ring towards electrophilic attack and is a meta-director.

The net effect is a nuanced reactivity profile. The strong activating effects of the amine and methoxy groups dominate, making the molecule susceptible to electrophilic attack, primarily at the C5 position, which is para to the methoxy group and ortho to the amine. The nucleophilic amine group itself is a primary site for reactions such as acylation, alkylation, and diazotization.[5] The electron-withdrawing nature of the -CF₃ group enhances the acidity of the N-H protons compared to non-fluorinated anilines.

Representative Synthesis Workflow

A common and efficient method for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. This approach provides high yields and is widely used in industrial and laboratory settings.[7]

Sources

- 1. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 158727-56-1 [chemicalbook.com]

- 3. fishersci.nl [fishersci.nl]

- 4. 2-Methoxy-4-(trifluoromethoxy)aniline, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline (CAS: 158727-56-1)

This compound is a specialized aromatic amine that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a trifluoromethyl group, a methoxy group, and a reactive aniline moiety, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern drug design, as it can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development.

The trifluoromethyl group is a bioisostere for chlorine and methyl groups, meaning it can replace these groups in a molecule without significantly altering its shape, yet it can dramatically improve its electronic and pharmacokinetic properties.[4] The strong electron-withdrawing nature of the -CF3 group and the high metabolic stability of the carbon-fluorine bond are key to its utility in medicinal chemistry.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 158727-56-1 | [5][6] |

| Molecular Formula | C8H8F3NO | [5][7] |

| Molecular Weight | 191.15 g/mol | [5][7] |

| IUPAC Name | This compound | [7] |

| Physical Form | Liquid | |

| Storage Temperature | Room temperature, under an inert atmosphere, and in a dark place. | [8] |

Synthesis of this compound

While specific, detailed industrial synthesis routes for this compound are often proprietary, a plausible and common laboratory-scale synthesis involves the reduction of a corresponding nitroaromatic precursor. A general method for preparing trifluoromethylated anilines is through the hydrogenation of a nitro-substituted benzotrifluoride.[9]

Proposed Synthetic Pathway: A Two-Step Approach

A logical synthetic route would start from a commercially available substituted benzene, followed by nitration and then reduction.

Step 1: Nitration of 3-(Trifluoromethyl)anisole

The first step would involve the nitration of 3-(trifluoromethyl)anisole. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This directing effect will primarily yield 4-nitro-3-(trifluoromethyl)anisole.

-

Protocol:

-

To a stirred solution of 3-(trifluoromethyl)anisole in concentrated sulfuric acid, cooled to 0-5 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-nitro-3-(trifluoromethyl)anisole.

-

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to an amine. A common and effective method is catalytic hydrogenation.

-

Protocol:

-

Dissolve the crude 4-nitro-3-(trifluoromethyl)anisole in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature overnight.[9]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[9]

-

Concentrate the filtrate under reduced pressure to obtain this compound.[9] The product can be further purified by column chromatography if necessary.

-

Synthesis Workflow Diagram

Caption: A proposed two-step synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for creating more complex molecules with potential therapeutic applications. The aniline functional group is a versatile handle for a variety of chemical transformations.

-

Amide Formation: The primary amine can readily react with carboxylic acids or their derivatives to form amides, a common functional group in many pharmaceutical compounds.[10]

-

Diazotization: The amine can undergo diazotization to form a diazonium salt, which is a highly reactive intermediate for introducing other functional groups onto the aromatic ring through reactions like the Sandmeyer reaction.[10]

-

Synthesis of Heterocycles: This aniline derivative can be used in the synthesis of various bicyclic heterocycles, such as quinolines, benzotriazoles, and benzimidazoles, which are known to exhibit a wide range of biological activities, including antitumor and antiviral properties.[11]

Drug Discovery Workflow

Caption: Use of this compound in a drug discovery workflow.

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

| Spectroscopy | Expected Signals |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. - A broad singlet for the amine (-NH₂) protons, which can vary in chemical shift depending on the solvent and concentration. - A set of signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions. |

| ¹³C NMR | - A signal for the methoxy carbon around 55-60 ppm. - A quartet for the trifluoromethyl carbon (due to coupling with fluorine) around 120-130 ppm. - Several signals in the aromatic region (110-150 ppm) for the six carbons of the benzene ring. |

| IR Spectroscopy | - Two N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹.[12] - C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹. - Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. - C-O stretching for the methoxy group around 1000-1300 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 191.15. |

Safety, Handling, and Storage

Proper handling and storage of this compound are imperative for laboratory safety.

GHS Hazard Information

| Pictogram | Hazard Statements |

| H302: Harmful if swallowed.[7] H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] |

Safe Handling and Storage

-

Handling:

-

Storage:

First-Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[13][17]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[14]

Conclusion

This compound stands out as a strategically important chemical intermediate. Its unique combination of functional groups, particularly the influential trifluoromethyl moiety, provides a powerful tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the development of novel pharmaceuticals and other advanced materials.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Autech Industry Co.,Limited. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. PubMed. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [https://www.researchgate.net/publication/236166060_An_Expedient_Synthesis_of_246-Tris trifluoromethylaniline]([Link] trifluoromethylaniline)

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- This compound | C8H8F3NO. PubChem. [Link]

- SAFETY D

- Safety D

- Process for the preparation of 2-trifluoromethoxy-aniline.

- Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. Ningbo Inno Pharmchem Co., Ltd. [Link]

- 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO. PubChem. [Link]

- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthetic method of 2, 3, 4-trifluoroaniline.

- 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4. Chemsrc. [Link]

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- 2-[(4-Methoxyphenyl)ethynyl]aniline. SpectraBase. [Link]

- Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Scholars Research Library. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. calpaclab.com [calpaclab.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 158727-56-1 [chemicalbook.com]

- 9. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. ossila.com [ossila.com]

- 12. youtube.com [youtube.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. angenechemical.com [angenechemical.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Modern Chemistry

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate, 2-Methoxy-4-(trifluoromethyl)aniline. We will explore its fundamental physicochemical properties, delve into a validated synthesis protocol, and discuss its critical applications, particularly in the realms of medicinal and materials chemistry. The strategic incorporation of the trifluoromethyl group (-CF3) into molecular scaffolds is a cornerstone of modern drug design, and understanding the utility of building blocks like this is paramount for innovation.[1]

Core Physicochemical Properties

This compound is a substituted aniline derivative, notable for the presence of both a methoxy ether group and an electron-withdrawing trifluoromethyl group on the benzene ring. These functional groups synergistically influence the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon.[1][2]

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H8F3NO | [3] |

| Molecular Weight | 191.15 g/mol | [3][4][5][6] |

| IUPAC Name | This compound | [3] |

| CAS Number | 158727-56-1 | [3][7] |

| Synonyms | 2-methoxy-4-(trifluoromethyl)phenylamine | [3] |

| Physical Form | Liquid | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [7] |

Molecular Structure Visualization

The structural arrangement of this compound is key to its chemical behavior. The ortho-methoxy group and para-trifluoromethyl group relative to the amine dictate its role in subsequent chemical transformations.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Nitration of 1-Methoxy-3-(trifluoromethyl)benzene

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.

-

Reagent Addition: Slowly add 1-Methoxy-3-(trifluoromethyl)benzene to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Add a mixture of concentrated nitric acid (HNO₃) and sulfuric acid dropwise from the dropping funnel. The causality here is critical: the sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The temperature must be strictly controlled to prevent over-nitration and side reactions.

-

Reaction Monitoring: Stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction and precipitate the product.

-

Isolation: Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene.

Step 2: Catalytic Hydrogenation to this compound

-

Catalyst Slurry: In a hydrogenation vessel, add the nitro-intermediate from Step 1 and a suitable solvent such as methanol or ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). The Pd/C catalyst is chosen for its high efficiency and selectivity in reducing aromatic nitro groups without affecting other functional groups. [8]2. Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of approximately 5 bar. [9]Stir the mixture vigorously at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is generally complete within a few hours. [8]4. Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. This step is a self-validating control; complete removal of the pyrophoric palladium catalyst is essential for safety and product purity.

-

Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Key Applications in Research and Development

The unique structure of this compound makes it a versatile precursor for a range of high-value molecules.

-

Pharmaceutical Synthesis : This compound is a key building block for synthesizing complex heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs). [6]Its derivatives have been investigated for strong antitumor and antiviral activities. [6]The aniline functional group serves as a nucleophilic handle for building larger, more complex molecular architectures.

-

Agrochemicals : In the agrochemical industry, trifluoromethylated anilines are used as intermediates in the production of modern herbicides, fungicides, and insecticides. [10]The properties that make them effective in pharmaceuticals, such as metabolic stability and membrane permeability, are also advantageous for creating potent and persistent crop protection agents. [11]* Material Science : The compound serves as a monomer or an additive in the synthesis of advanced polymers and coatings. [10][11]The fluorine content can enhance thermal stability, chemical resistance, and modify the surface properties of materials.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. [3]|

Recommended Handling Precautions:

-

Always handle this chemical in a well-ventilated area or a chemical fume hood. [12]* Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12][13]* Avoid all personal contact, including inhalation and contact with skin and eyes. [13][14]* Wash hands thoroughly after handling. [12]* Store containers tightly sealed in a dry, cool place away from incompatible materials. [14]* Ensure that eyewash stations and safety showers are readily accessible in the work area. [12]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, combined with the strategic influence of its functional groups, provide chemists with a reliable and versatile building block for constructing novel molecules with enhanced functions. From developing next-generation pharmaceuticals to engineering advanced materials, a thorough understanding of this compound's synthesis, properties, and safe handling is crucial for any research and development professional.

References

- PubChem. This compound | C8H8F3NO | CID 5161541.

- Sunway Pharm Ltd. 2-Methoxy-4-(trifluoromethoxy)aniline - CAS:131395-23-8. [Link]

- Angene Chemical.

- Chemsrc. 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. [Link]

- PubChem. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637.

- Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. Advantages of 2-Methoxy-5-(trifluoromethyl)

- Ciappina, P., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1018. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.nl [fishersci.nl]

- 5. 4-Methoxy-2-(trifluoromethyl)aniline | CAS#:53903-49-4 | Chemsrc [chemsrc.com]

- 6. ossila.com [ossila.com]

- 7. This compound | 158727-56-1 [chemicalbook.com]

- 8. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline: A Privileged Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Methoxy-4-(trifluoromethyl)aniline, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and characterization, with a particular focus on its strategic application in the design of targeted therapeutics. This document is intended to be a practical resource, bridging fundamental chemistry with real-world applications in the pharmaceutical sciences.

Introduction: The Strategic Importance of Fluorine and Methoxy Moieties in Drug Design

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's pharmacokinetics and pharmacodynamics. When coupled with a methoxy (-OCH3) group, which can act as a hydrogen bond acceptor and influence molecular conformation, the resulting aniline scaffold becomes a powerful tool for fine-tuning drug-like properties.

This compound, with its strategically positioned functional groups, serves as a versatile precursor for a wide range of bioactive molecules. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the aniline ring modulates the nucleophilicity of the amine, offering a handle for diverse chemical transformations.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the behavior of its derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C8H8F3NO | |

| Molecular Weight | 191.15 g/mol | |

| Appearance | Not specified, likely a solid or liquid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | - |

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy:

-

Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals. The proton ortho to the amino group and meta to the trifluoromethyl group is expected to be the most upfield. The proton meta to the amino group and ortho to the trifluoromethyl group will be further downfield. The proton para to the amino group and meta to the methoxy group will also have a characteristic chemical shift. Coupling between these protons will result in doublet and doublet of doublets splitting patterns.

-

Amino Protons (-NH2): A broad singlet is expected, with a chemical shift that is highly dependent on the solvent and concentration due to hydrogen bonding.

-

Methoxy Protons (-OCH3): A sharp singlet is anticipated at approximately 3.8-4.0 ppm.

13C NMR Spectroscopy:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the methoxy and amino groups will also have characteristic chemical shifts.

-

Methoxy Carbon (-OCH3): A single peak is expected around 55-60 ppm.

-

Trifluoromethyl Carbon (-CF3): A quartet is expected in the region of 120-130 ppm with a large coupling constant (1JCF).

Synthesis of this compound

A common and effective method for the synthesis of anilines is the reduction of the corresponding nitro compound. This approach is widely used in industrial and laboratory settings due to the availability of starting materials and the high efficiency of the reduction step.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from 1-methoxy-3-(trifluoromethyl)benzene.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the nitration of substituted benzenes and the subsequent reduction of the nitro group.

Step 1: Nitration of 1-Methoxy-3-(trifluoromethyl)benzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Addition of Starting Material: Add 1-Methoxy-3-(trifluoromethyl)benzene dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene, will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water until neutral, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Step 2: Reduction of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

-

Reaction Setup: In a round-bottom flask, dissolve 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere. This is a clean and efficient method.

-

Metal/Acid Reduction: Iron powder in the presence of hydrochloric acid or acetic acid.

-

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up:

-

For catalytic hydrogenation, filter off the catalyst.

-

For metal/acid reduction, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is particularly prevalent in the development of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aniline nitrogen of this building block provides a key interaction point within the ATP-binding pocket of many kinases, often forming a critical hydrogen bond with the hinge region of the enzyme.

Figure 2: General workflow for the development of kinase inhibitors using the this compound scaffold.

Case Study: Anilinopyrimidine-Based Kinase Inhibitors

Derivatives of this compound have been explored as potent inhibitors of various kinases. For instance, in the development of anilinopyrimidine-based inhibitors, the trifluoromethyl group at the 4-position can occupy a hydrophobic pocket in the kinase active site, thereby enhancing binding affinity. The methoxy group at the 2-position can influence the conformation of the molecule, promoting an optimal binding pose. Furthermore, it can serve as a metabolic blocker, preventing unwanted oxidation of the aromatic ring and improving the drug's half-life.

The general structure-activity relationship (SAR) for such inhibitors often reveals that:

-

The aniline nitrogen is essential for hinge binding.

-

The trifluoromethyl group contributes to potency and selectivity by interacting with specific hydrophobic residues.

-

The methoxy group can improve metabolic stability and fine-tune the electronic properties of the aniline ring.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: Based on data for related compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a methoxy and a trifluoromethyl group on an aniline scaffold provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. A solid understanding of its synthesis, characterization, and reactivity is crucial for its effective application in the development of novel therapeutics, particularly in the area of kinase inhibitors. As the demand for targeted and effective medicines continues to grow, the importance of such "privileged" scaffolds in the drug discovery pipeline is set to increase.

References

- PubChem. This compound.

- MDPI. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. [Link]

- MDPI.

- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

- Soton ePrints.

- Journal of Biomedical Research & Environmental Sciences.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)aniline, a critical fluorinated building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental chemical structure, physicochemical properties, established synthetic protocols, and key applications, particularly within the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who utilize advanced chemical intermediates. The guide emphasizes the causality behind its utility, grounding all technical information in authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of Fluorinated Anilines

In contemporary drug design, the incorporation of fluorine atoms or fluorine-containing moieties into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, thereby improving its potential as a therapeutic agent.[1]

This compound (CAS No. 158727-56-1) has emerged as a valuable intermediate precisely because it combines the influential -CF3 group with an aniline framework. The presence of the amine (-NH2) and methoxy (-OCH3) groups provides versatile handles for subsequent chemical modifications, making it a foundational component for constructing complex heterocyclic systems and active pharmaceutical ingredients (APIs).[3] This guide will explore the core attributes that make this compound a strategic asset in synthetic chemistry.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to its application. This compound is a substituted aniline characterized by a methoxy group ortho to the amine and a trifluoromethyl group para to the amine.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 158727-56-1 | [4][5] |

| Molecular Formula | C8H8F3NO | [4][5][6] |

| Molecular Weight | 191.15 g/mol | [4][7] |

| SMILES String | COC1=C(C=CC(=C1)C(F)(F)F)N | [4] |

The spatial and electronic arrangement of these functional groups dictates the molecule's reactivity and utility.

Physicochemical Properties and Electronic Effects

The molecule's properties are a direct consequence of its functional groups. The electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the aniline nitrogen, while the electron-donating methoxy group partially counteracts this effect and directs electrophilic substitution.

| Property | Value | Source |

| XLogP3 | 2.3 | [4][7] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

The Hansch π value of a -CF3 group is +0.88, indicating its significant contribution to the lipophilicity of the molecule.[1] This enhanced lipophilicity is a desirable trait in drug candidates as it can improve membrane permeability and tissue distribution.

Synthesis Protocol

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound. This is a robust and widely adopted method in industrial and laboratory settings. A common pathway to this compound involves the catalytic hydrogenation of a suitable precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on the reduction of a nitro precursor, a common and effective method for aniline synthesis.[8]

Objective: To synthesize 2-Methoxy-5-(trifluoromethyl)aniline from 4-Methoxy-3-nitrobenzotrifluoride. Note: This is a representative synthesis for a positional isomer, illustrating the general methodology.

Materials:

-

4-Methoxy-3-nitrobenzotrifluoride

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H2) gas supply

-

Celite or diatomaceous earth

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-methoxy-3-nitrobenzotrifluoride in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. This process typically runs overnight.[8]

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8] Wash the pad with a small amount of methanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting residue under high vacuum to yield the final product, 2-methoxy-5-(trifluoromethyl)aniline, typically as an off-white solid.[8]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthon. Its functional groups serve as anchor points for building more elaborate molecular architectures.

-

Precursor for Heterocycles: The compound is frequently used to synthesize substituted bicyclic heterocycles like quinolines, benzimidazoles, and benzotriazoles.[3] These scaffolds are prevalent in many FDA-approved drugs and are of high interest in medicinal chemistry.

-

Pharmaceutical Intermediates: As a fluorinated aniline, it is a key intermediate in the development of APIs for various therapeutic areas, including oncology and virology.[3][9] The trifluoromethyl group often imparts favorable properties that lead to improved drug candidates.[1][2]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the synthesis of advanced agrochemicals, such as fungicides and herbicides, often utilizes fluorinated intermediates to enhance potency and environmental stability.[10]

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety.

-

GHS Hazard Classification: According to aggregated GHS data, this compound is classified as Acute Toxicity 4 (Oral), meaning it is harmful if swallowed.[4]

-

Precautionary Statements:

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

-

First Aid:

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its structure, thoughtfully combining a reactive aniline moiety with the powerful electronic and steric influence of methoxy and trifluoromethyl groups, makes it an indispensable building block in the synthesis of high-value molecules. From pharmaceuticals to advanced materials, the applications of this intermediate are extensive and continue to grow, underscoring the critical role of fluorination in modern chemistry.

References

- Title: 2-Methoxy-4-(trifluoromethyl)

- Title: this compound (C8H8F3NO) Source: PubChemLite URL:[Link]

- Title: 2-Methyl-4-(trifluoromethyl)aniline - Safety Data Sheet Source: Angene Chemical URL:[Link]

- Source: Google Patents (EP0820981A1)

- Title: 2-Methoxy-5-(trifluoromethyl)

- Source: Google Patents (CN104961638A)

- Title: this compound hydrochloride 1g Source: Dana Bioscience URL:[Link]

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]

- Title: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na Source: The Royal Society of Chemistry URL:[Link]

- Title: 2-Methoxy-4-(o-methoxyphenylazo)aniline Source: NIST WebBook URL:[Link]

- Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL:[Link]

- Title: Focus on 2-Hydroxy-4-(trifluoromethyl)aniline Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL:[Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 158727-56-1 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C8H8F3NO) [pubchemlite.lcsb.uni.lu]

- 7. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. 4-(Trifluoromethoxy)aniline Online | 4-(Trifluoromethoxy)aniline Manufacturer and Suppliers [scimplify.com]

- 10. nbinno.com [nbinno.com]

- 11. angenechemical.com [angenechemical.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.nl [fishersci.nl]

- 14. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-(trifluoromethyl)aniline

Introduction

2-Methoxy-4-(trifluoromethyl)aniline is a substituted aniline derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The precise arrangement of the methoxy, amino, and trifluoromethyl groups on the aromatic ring dictates its chemical reactivity and potential biological activity. Therefore, unambiguous structural confirmation and purity assessment are critical for its application in research and development.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating the data from these orthogonal methods, we can achieve a comprehensive and validated structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for decision-making.

Molecular Structure and Spectroscopic Correlation

The structure of this compound (Molecular Formula: C₈H₈F₃NO, Molecular Weight: 191.15 g/mol ) is presented below.[2] The numbering convention used in this guide for NMR assignments is shown in the diagram. The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the potent electron-withdrawing trifluoromethyl (-CF₃) group creates a unique electronic environment that is reflected in its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.[3][4]

Predicted ¹H NMR Data

The proton NMR spectrum reveals the disposition of hydrogen atoms. The aromatic region is particularly informative, showing distinct signals for the three protons on the benzene ring, whose chemical shifts are influenced by the surrounding substituents. Protons on carbons directly attached to an aromatic ring typically appear in the 6.5-8.0 ppm range.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H₆ | ~6.9 | d | J ≈ 8.5 | 1H |

| H₅ | ~7.1 | dd | J ≈ 8.5, 2.0 | 1H |

| H₃ | ~7.2 | d | J ≈ 2.0 | 1H |

| -NH₂ | ~4.0 | br s | - | 2H |

| -OCH₃ | ~3.9 | s | - | 3H |

Causality and Interpretation:

-

Aromatic Protons (H₃, H₅, H₆): The electron-donating -NH₂ and -OCH₃ groups shield adjacent protons, shifting them upfield, while the electron-withdrawing -CF₃ group deshields them, shifting them downfield. H₆ is ortho to the strongly donating -NH₂ group, placing it at the highest field (lowest ppm). H₃ is para to the -NH₂ group and ortho to the -CF₃ group, likely placing it at the lowest field (highest ppm). H₅ will be influenced by all three groups.

-

Amine Protons (-NH₂): The chemical shift of the amine protons is variable and concentration-dependent. They typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

-

Methoxy Protons (-OCH₃): These protons appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a count of unique carbon environments. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[5][6] The carbon attached to the highly electronegative fluorine atoms will show a characteristic quartet splitting pattern due to ¹³C-¹⁹F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) |

| C=C (Aromatic) | 110-150 | - |

| -CF₃ | ~124 | q (J ≈ 272 Hz) |

| -OCH₃ | ~56 | - |

Experimental Protocol: NMR Spectroscopy

This protocol describes a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to ~0-220 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the ¹H signals to determine the relative proton ratios.

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Predicted IR Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary amine, aromatic, methoxy, and trifluoromethyl functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) |

| ~1620 | N-H Bending (Scissoring) | Primary Amine |

| 1600, 1500 | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1300 - 1200 | C-N Stretch | Aromatic Amine |

| 1250 - 1020 | C-O Stretch | Aryl Ether |

| 1350 - 1100 | C-F Stretch (strong) | Trifluoromethyl (-CF₃) |

Causality and Interpretation:

-

N-H Stretching: As a primary amine, the molecule is expected to show two distinct, sharp peaks in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[8][9] This is a key diagnostic feature distinguishing it from secondary or tertiary amines.

-

C-F Stretching: The C-F bonds in the trifluoromethyl group will produce very strong and characteristic absorption bands in the fingerprint region (1350-1100 cm⁻¹), often dominating this part of the spectrum.

-

C-O Stretching: The stretching of the aryl-O bond of the methoxy group will result in a strong peak around 1250-1020 cm⁻¹.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[11] For this molecule, Electron Ionization (EI) is a suitable technique.

Predicted Mass Spectrometry Data

The EI mass spectrum will show the molecular ion (M•⁺) and several fragment ions resulting from the cleavage of weaker bonds.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 191 | [C₈H₈F₃NO]•⁺ | - |

| 176 | [C₇H₅F₃NO]•⁺ | •CH₃ |

| 162 | [C₈H₇F₃N]•⁺ | •OH |

| 148 | [C₇H₅F₃N]•⁺ | •CH₃, •CO |

| 122 | [C₈H₈NO]⁺ | •CF₃ |

Causality and Interpretation:

-

Molecular Ion (m/z 191): The peak at m/z 191 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 191.15 g/mol .[2]

-

Loss of Methyl Radical (m/z 176): A common and facile fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from the ether linkage.

-

Loss of Trifluoromethyl Radical (m/z 122): Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group results in the loss of a •CF₃ radical (69 Da). The stability of the resulting aryl cation makes this a plausible pathway.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion. This high-energy species then undergoes a series of bond cleavages to form more stable fragment ions.

Caption: Proposed EI fragmentation pathway for the title compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the analyte in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Injector: Use a split/splitless injector at a temperature of ~250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at the standard 70 eV.[11]

-

Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a mass range of m/z 40-400 to ensure detection of all relevant ions.

-

Ion Source Temperature: Maintain the source at ~230°C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:

-

MS confirms the molecular weight (191 Da) and the presence of methoxy and trifluoromethyl groups through characteristic fragmentation.

-

IR validates the presence of key functional groups: the dual N-H stretch confirms a primary amine, while strong C-F and C-O bands confirm the trifluoromethyl and methoxy groups.

-

NMR provides the final, definitive proof of structure. ¹H NMR confirms the 3:2:3 ratio of methoxy, amine, and aromatic protons and their connectivity through splitting patterns, while ¹³C NMR confirms the number of unique carbon environments.

Together, these three spectroscopic methods provide a self-validating and comprehensive dataset that unambiguously confirms the molecular structure of this compound, ensuring its identity and quality for any downstream application.

References

- Vertex AI Search, Grounding API Redirect. (n.d.). Supporting Information.

- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.

- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.

- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.

- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- PubChemLite. (n.d.). This compound (C8H8F3NO).

- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR spectrum.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.

- ChemicalBook. (2025, July 14). This compound.

- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). This compound.

- MPG.PuRe. (n.d.). Supporting Information.

- Semos. (2025, July 31). Substituted aniline: Significance and symbolism.

Sources

- 1. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 2. This compound | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jchps.com [jchps.com]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Solubility and stability of 2-Methoxy-4-(trifluoromethyl)aniline

An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxy-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups on the aniline ring imparts unique physicochemical properties that influence its reactivity, metabolic stability, and bioavailability when incorporated into larger molecules.[1][3] The trifluoromethyl group, a strong electron-withdrawing moiety, significantly impacts the electronic distribution of the aromatic ring, affecting the reactivity of the amine group.[1]

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development. This data is critical for optimizing reaction conditions, developing robust purification and crystallization processes, creating suitable formulations for in vivo studies, and predicting the compound's behavior in biological systems.[4]

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on its molecular structure and data from analogous compounds. Crucially, it offers detailed, field-proven experimental protocols to enable researchers to generate precise and reliable data, ensuring the integrity and reproducibility of their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for understanding its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C8H8F3NO | PubChem[5] |

| Molecular Weight | 191.15 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 158727-56-1 | ChemicalBook[6] |

| Calculated LogP | 2.3 | PubChem[5] |

| Appearance | Crystalline powder | Inferred from analogous compounds[7][8] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties.[9] While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on its structural features. The presence of a polar amino group suggests potential solubility in polar organic solvents, while the aromatic ring and the lipophilic trifluoromethyl group indicate solubility in non-polar and moderately polar solvents.[4]

Predicted Solubility

-

Aqueous Solubility: Due to the hydrophobic nature of the trifluoromethyl group and the benzene ring, low aqueous solubility is anticipated. The basicity of the aniline group will lead to pH-dependent aqueous solubility, with higher solubility at lower pH due to the formation of the more soluble protonated form.

-

Organic Solvent Solubility: Good solubility is expected in a range of common organic solvents.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amino and methoxy groups can form hydrogen bonds, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is expected, driven by the aromatic ring and trifluoromethyl group.

-

Experimental Protocol for Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[9][10][11] The following protocol outlines a direct UV assay for determining the kinetic solubility of this compound.[9][12]

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-compatible)

-

UV-Vis microplate reader

-

Filtration apparatus (e.g., MultiScreen® Solubility filter plates)

-

Pipettes and tips

-

Incubator/shaker

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.

-

Addition of Buffer: Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤ 2%) to minimize its effect on solubility.[11]

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours) with gentle shaking.[12][13]

-

Filtration: After incubation, filter the solutions to remove any precipitated compound.[9]

-

UV Absorbance Measurement: Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's maximum absorbance wavelength (λmax).

-

Data Analysis: Construct a calibration curve using standards of known concentrations of the compound in the assay buffer containing the same percentage of DMSO. Calculate the solubility as the highest concentration at which the compound remains in solution.

Causality Behind Experimental Choices:

-

DMSO Stock Solution: Using a concentrated DMSO stock allows for the rapid assessment of solubility in an aqueous environment, mimicking conditions in early-stage biological assays.[11][13]

-

PBS at pH 7.4: This buffer is chosen to simulate physiological pH, providing relevant data for drug development.[11]

-

Filtration Step: This is a critical step to separate the undissolved solid from the saturated solution, ensuring that only the soluble fraction is quantified.[9]

Visualization of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Stability Profile

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[14][15] Stability testing is a crucial component of drug development and is guided by the International Council for Harmonisation (ICH) guidelines.[14][15][16][17][18]

Predicted Stability and Degradation Pathways

Aniline derivatives can be susceptible to degradation under various conditions.[19]

-

Oxidative Degradation: The aniline nitrogen can be oxidized to form nitroso or nitro derivatives, often leading to discoloration (e.g., turning yellow or brown).[19] This is a common degradation pathway for anilines.

-

Hydrolytic Degradation: The stability of the trifluoromethyl group in trifluoromethyl-anilines can be pH-dependent. While generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur, although the C-F bond is very strong.[20][21]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in aromatic amines.[19] The specific photolytic degradation pathway would need to be determined experimentally.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify likely degradation products and to establish the intrinsic stability of the molecule.[15] This data is essential for developing stability-indicating analytical methods.

Objective: To evaluate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC or UHPLC system with a UV or PDA detector

-

LC-MS/MS system for identification of degradation products

-

pH meter

-

Calibrated oven

-

ICH-compliant photostability chamber

Procedure:

-

Preparation of Sample Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 10°C increments above the accelerated testing temperature) in a calibrated oven.[15]

-

Photodegradation: Expose the sample (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22][23] A control sample should be protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.[15][22]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.

-

Data Analysis:

-

Quantify the amount of remaining this compound.

-

Calculate the percentage of degradation.

-

Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.

-

If significant degradation is observed, use LC-MS/MS to identify the structure of the degradation products.[24]

-

Causality Behind Experimental Choices:

-

ICH Guidelines: The stress conditions are based on ICH guidelines (Q1A and Q1B) to ensure that the stability data generated is suitable for regulatory submissions.[14][15][17]

-

Stability-Indicating Method: The use of a validated HPLC method that can separate the parent compound from its degradation products is crucial for accurate quantification and assessment of stability.

-

LC-MS/MS for Identification: This technique provides structural information about the degradation products, which is vital for understanding the degradation pathways.[24]

Visualization of Forced Degradation Workflow:

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific published data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By understanding its physicochemical properties and employing the detailed experimental protocols provided, researchers and drug development professionals can generate the high-quality, reliable data necessary for advancing their research and development programs. The protocols for kinetic solubility and forced degradation are designed to be self-validating and aligned with industry standards, ensuring the scientific integrity of the results. This foundational knowledge is essential for unlocking the full potential of this compound as a valuable synthon in the creation of novel chemical entities.

References

- BenchChem. (n.d.). Technical Support Center: N-propyl-3-(trifluoromethyl)aniline and its Derivatives.

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- RAPS. (2025). ICH releases overhauled stability guideline for consultation.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- El-Kassem, M. A., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.

- Cartel International. (n.d.). 4-(trifluoro Methoxy) Aniline.

- Benchchem. (n.d.). degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2025). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.

- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Ossila. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents.

- Zhang, L., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.

- PMDA. (n.d.). photostability testing of new drug substances and products.